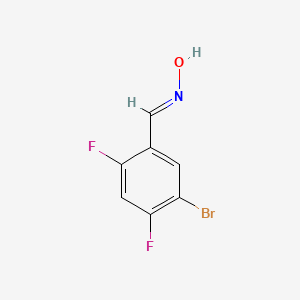

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime

Description

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime is a halogenated aromatic oxime with the molecular formula C₇H₄BrF₂NO (MW: 248.02 g/mol). It is derived from its aldehyde precursor, 5-bromo-2,4-difluorobenzaldehyde (CAS: 473416-91-0; MW: 221 g/mol), through condensation with hydroxylamine. The compound features a bromine atom at position 5 and fluorine atoms at positions 2 and 4 on the benzene ring, which confer unique electronic and steric properties. Its (E)-isomer is stabilized by intramolecular hydrogen bonding and substituent orientation. This oxime is of interest in organic synthesis, particularly as a precursor for heterocyclic compounds and bioactive molecules .

Properties

Molecular Formula |

C7H4BrF2NO |

|---|---|

Molecular Weight |

236.01 g/mol |

IUPAC Name |

(NE)-N-[(5-bromo-2,4-difluorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H4BrF2NO/c8-5-1-4(3-11-12)6(9)2-7(5)10/h1-3,12H/b11-3+ |

InChI Key |

DJAJXNDTZMMOAJ-QDEBKDIKSA-N |

Isomeric SMILES |

C1=C(C(=CC(=C1Br)F)F)/C=N/O |

Canonical SMILES |

C1=C(C(=CC(=C1Br)F)F)C=NO |

Origin of Product |

United States |

Scientific Research Applications

(E)-5-Bromo-2,4-difluorobenzaldehyde oxime has several scientific research applications:

Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

Industry: It is used in the production of dyes, pigments, and other chemical products.

Mechanism of Action

The mechanism by which (E)-5-Bromo-2,4-difluorobenzaldehyde oxime exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with microbial cell membranes, disrupting their integrity. In anticancer applications, it may inhibit specific enzymes or pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets microbial cell membranes.

Anticancer Activity: Inhibits enzymes or pathways involved in cancer cell growth.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Key Insights :

- Substituent Effects : Electron-withdrawing groups (Br, F) in the target compound increase electrophilicity at the aldehyde group, facilitating nucleophilic oxime formation compared to electron-donating substituents (e.g., OCH₃ in NI-ST-05) .

- Steric Considerations : The 2,4-difluoro substitution in the target compound reduces steric hindrance compared to 2,3-difluoro analogs (e.g., O-Methyl-(E)-5-bromo-2,3-difluorobenzaldehyde oxime), enabling easier crystal packing .

Spectroscopic and Crystallographic Data

- NMR/IR : The target compound's ¹H NMR would show deshielded aromatic protons (δ 7.5–8.5 ppm) due to electron-withdrawing groups. IR spectra would feature a strong C=N stretch near 1640 cm⁻¹, comparable to other oximes .

- Crystal Packing : While direct data is unavailable, related compounds (e.g., 2-bromo-5-fluorobenzaldehyde) exhibit Br⋯F interactions (3.18–3.37 Å) and π-stacking (centroid distances ~3.87 Å), suggesting similar behavior in the oxime .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.